2-Amino-3-hydroxybenzoic acid

Description

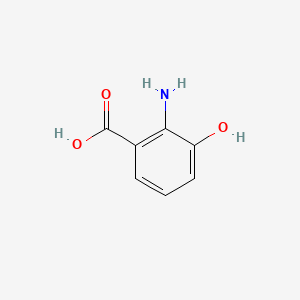

2-Amino-3-hydroxybenzoic acid (3-Hydroxyanthranilic acid, 3-HAA) is a phenolic derivative with the molecular formula C₇H₇NO₃ and a molar mass of 153.14 g/mol . It is a white to brown crystalline solid, typically stored at room temperature in a cool, dark place . Structurally, it features an amino group (-NH₂) at position 2 and a hydroxyl group (-OH) at position 3 on the benzene ring (Figure 1).

Propriétés

IUPAC Name |

2-amino-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXSWCUQABXPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203290 | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS IN WATER | |

CAS No. |

548-93-6 | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-3-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQB1BT4OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 °C | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Synthetic Routes for 2-Amino-3-Hydroxybenzoic Acid

Nitro Group Reduction Pathways

The reduction of nitro-substituted precursors is a cornerstone in synthesizing aminohydroxybenzoic acids. For 3-nitro-4-hydroxybenzoic acid, catalytic hydrogenation using Pd/C under 0.5–1.5 MPa H₂ pressure achieves 95.3% yield. Adapting this to 2-nitro-3-hydroxybenzoic acid would involve:

-

Nitration of 3-hydroxybenzoic acid : Introducing a nitro group at the ortho position.

-

Catalytic hydrogenation : Using Pd/C (5–10% Pd content) at 95–100°C under pressurized H₂.

-

Acidification and purification : Adjusting pH to 1–2 with HCl, followed by decolorization and recrystallization.

This method avoids iron powder, reducing iron-contaminated wastewater by >80%.

Hydroxylation and Amination Sequential Reactions

Alternative approaches involve introducing hydroxyl and amino groups sequentially. For example, epoxidation of allylic compounds followed by hydrolysis can yield dihydroxy intermediates. Adjusting reaction pH to 5.4–5.6 during hydrolysis minimizes side reactions. However, regioselectivity remains a challenge for 2A3HBA due to competing ortho/para directing effects of the carboxylic acid group.

Catalytic Systems and Reaction Optimization

Palladium-Based Catalysts

Pd/C catalysts (5–10% Pd) enable efficient nitro-to-amine conversion at 0.5–1.5 MPa H₂ pressure. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 95–100°C | Maximizes reaction rate |

| H₂ Pressure | 0.5–1.5 MPa | Prevents catalyst deactivation |

| Catalyst Loading | 2.5–5.0 g/100g substrate | Balances cost and efficiency |

Analyse Des Réactions Chimiques

Tyrosinase-Catalyzed Oxidation

2-Amino-3-hydroxybenzoic acid undergoes oxidation in the presence of tyrosinase, forming cinnabarinic acid , a phenoxazone derivative. This reaction proceeds through ortho-hydroxylation and subsequent oxidation to an o-quinone imine intermediate.

Mechanism :

-

Ortho-hydroxylation of the aromatic ring.

-

Oxidation to form a quinone imine structure.

-

Condensation to yield cinnabarinic acid.

Kinetic Parameters :

| Substrate | Enzyme | (mM) | (min⁻¹) | Product |

|---|---|---|---|---|

| This compound | Tyrosinase | 0.11–0.49 | 1–3 | Cinnabarinic acid |

Comparison: The values for arylamines and monophenols are similar, but for arylamines (1–3 min⁻¹) is significantly lower than for monophenols (1320–6960 min⁻¹).

Tryptophan Metabolism

In biological systems, this compound is a key intermediate in tryptophan catabolism:

-

Formation from L-3-hydroxykynurenine :

Catalyzed by kynureninase , yielding this compound and L-alanine. -

Oxidation to Cinnavalininate :

Catalyzed by catalase , leading to cinnavalininate.

Metabolic Role :

Auto-Oxidation and Reactivity

The compound exhibits sensitivity to oxidative conditions:

-

Air Oxidation : Forms dimeric or polymeric products under ambient conditions.

-

Hydrogen Peroxide : Accelerates oxidation, leading to quinone derivatives.

Stability Considerations :

Reduction Reactions

In synthetic protocols, this compound is produced via:

-

Nitro Group Reduction :

Yield Optimization :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reduction of nitro | 95°C, 0.5 MPa H₂, Pd/C catalyst | ≥97 | ≥96 |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C₇H₇NO₃

- Molecular Weight: 153.14 g/mol

- CAS Number: 548-93-6

- Melting Point: 224–231 °C

The compound features both an amino group (-NH₂) and a hydroxyl group (-OH) on a benzene ring, contributing to its reactivity and biological activity.

Neuroprotective Effects

Research indicates that 2-amino-3-hydroxybenzoic acid may have potential neuroprotective effects, particularly in the context of neurodegenerative diseases. It has been investigated for its antioxidant properties, which could help mitigate oxidative stress associated with conditions such as Alzheimer's disease.

Anti-inflammatory Properties

Studies suggest that 3-HAA exhibits anti-inflammatory effects. Research conducted on model organisms like Caenorhabditis elegans and mice shows that it can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory therapeutics.

Lifespan Regulation

Emerging evidence points to the role of this compound in regulating lifespan. Increased levels of this compound have been associated with extended lifespans in various organisms, attributed to its activation of antioxidant pathways.

Drug Development

Due to its biological activities, this compound is being explored as a precursor in the synthesis of pharmaceutical compounds. Its structural similarity to other biologically active molecules allows for modifications that can enhance therapeutic efficacy.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, potentially serving as a scaffold for developing new antibiotics or antifungal agents. Its ability to interact with microbial enzymes makes it a valuable candidate for further research.

Chromatographic Techniques

This compound is utilized in chromatography and mass spectrometry for analytical purposes. It serves as a standard or reference compound in various analytical methods due to its well-defined properties and behavior under different conditions.

Biomarker Studies

This compound is also being investigated as a biomarker in various studies related to metabolic disorders and diseases. Its levels can indicate specific physiological states or responses to treatment, making it valuable in clinical diagnostics.

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their properties. Its functional groups allow for chemical modifications that can improve mechanical strength or thermal stability of polymers.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Neuroprotection Study | Neurodegenerative Diseases | Demonstrated antioxidant effects reducing neuronal damage in vitro. |

| Anti-inflammatory Research | In Vivo Models | Showed significant reduction in inflammatory markers in treated mice. |

| Lifespan Regulation | Model Organisms | Increased lifespan correlated with elevated levels of 3-HAA observed in C. elegans. |

Mécanisme D'action

3-Hydroxyanthranilic Acid exerts its effects primarily through its role in the kynurenine pathway. It acts as a substrate for the enzyme 3-hydroxyanthranilate 3,4-dioxygenase, leading to the production of quinolinic acid. This pathway is involved in the regulation of oxidative stress and inflammation. 3-Hydroxyanthranilic Acid increases resistance to oxidative stress by directly degrading hydrogen peroxide and activating the Nrf2/SKN-1 oxidative stress response .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substitution Patterns and Physical Properties

The bioactivity and physicochemical properties of benzoic acid derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Key Observations:

Antioxidant and Enzyme Inhibition:

Molecular Docking Studies:

Compounds from G. jasminoides, including 3-HAA, were screened for α-amylase inhibition. While specific binding data for 3-HAA is unavailable, substituents like hydroxyl groups are known to enhance hydrogen bonding with enzyme active sites .

Activité Biologique

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against a range of pathogens. It has shown effectiveness in vitro against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which play a role in inflammation. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further research in neurodegenerative conditions like Alzheimer's disease.

The biological activity of this compound is attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in its structure allows it to donate electrons to free radicals, neutralizing them.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and microbial resistance.

- Gene Expression Modulation : It may influence the expression of genes related to oxidative stress response and inflammation pathways.

Study on Antimicrobial Efficacy

A study published in the International Journal of Advance and Innovative Research examined the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it had a higher drug score than curcumin, suggesting a promising alternative for antibiotic development.

Neuroprotective Study

In a neurobiology study, researchers treated neuronal cultures with varying concentrations of this compound and assessed cell viability under oxidative stress conditions. The compound significantly increased cell survival rates compared to untreated controls, indicating its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-3-hydroxybenzoic acid in a laboratory setting?

- Methodology : Synthesis typically involves catalytic hydrogenation or enzymatic pathways. For example, derivatives like 3-methoxy-2-aminobenzoic acid can be synthesized via condensation reactions under controlled pH and temperature . Optimization of reaction conditions (e.g., solvent selection, catalyst use) is critical to minimize side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques : Use NMR (¹H/¹³C) for aromatic proton and carboxyl group confirmation, IR spectroscopy for -OH and -NH₂ stretches, and mass spectrometry for molecular weight validation . Purity assessment via HPLC (≥98% area%) is recommended, with mobile phases adjusted for polar functional groups .

Q. What are the key safety considerations when handling this compound in laboratory environments?

- Safety Protocols : Wear protective gloves/eye protection due to skin/eye irritation risks (H315, H319). Store at <15°C in sealed containers to prevent degradation. Avoid inhalation of dust; use fume hoods during weighing .

Q. Which chromatographic techniques are most effective for assessing the purity of this compound?

Advanced Research Questions

Q. What role does this compound play in the kynurenine pathway, and how can its metabolic intermediates be quantified in biological samples?

- Biochemical Role : It is a key intermediate in tryptophan metabolism, linked to NAD⁺ biosynthesis and immune modulation. Dysregulation is associated with neurodegenerative diseases .

- Quantification Methods : LC-MS/MS with isotopic labeling (e.g., ¹³C/¹⁵N) enables precise detection in serum or tissue. Sample preparation involves acid precipitation to stabilize labile metabolites .

Q. How does the solubility profile of this compound influence its application in pharmaceutical co-crystal development?

- Solubility Insights : Slightly soluble in water but highly soluble in chloroform, ethanol, and ether . Co-crystallization with hydrophilic carriers (e.g., cyclodextrins) improves aqueous solubility for drug formulation. Solvent-assisted grinding is a common technique .

Q. What strategies enhance the stability of this compound in aqueous solutions for long-term biochemical assays?

- Stabilization Approaches : Buffered solutions (pH 6–7) at 4°C reduce hydrolysis. Antioxidants (e.g., ascorbic acid) prevent oxidation of the hydroxyl group. Lyophilization in inert atmospheres extends shelf life .

Q. How do substituents on the aromatic ring of derivatives affect their chelating properties with transition metals?

- Structure-Activity Relationship : Electron-donating groups (e.g., -OCH₃ in 3-methoxy derivatives) enhance metal-binding affinity. Studies on Cu(II) and Fe(III) complexes show potential for catalytic or therapeutic applications . X-ray crystallography and DFT calculations validate coordination modes .

Q. Data Contradictions and Resolutions

- Solubility Variability : Discrepancies in water solubility reports may stem from polymorphic forms or purity differences. Always validate solubility under controlled conditions (temperature, pH) .

- Storage Stability : While TCI recommends <15°C, some studies note short-term stability at 25°C. Conduct accelerated stability testing (40°C/75% RH) for project-specific guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.